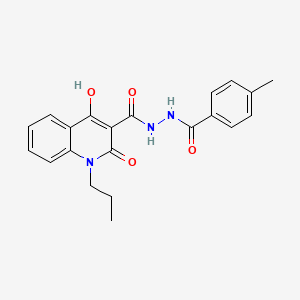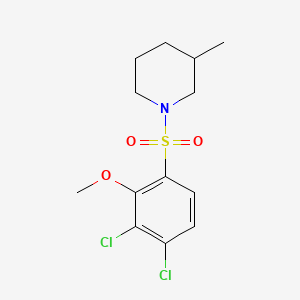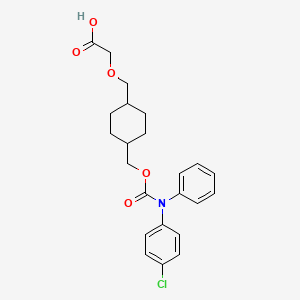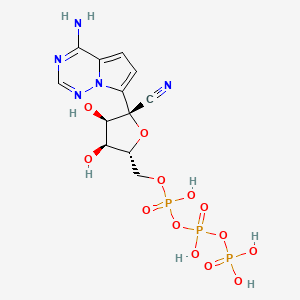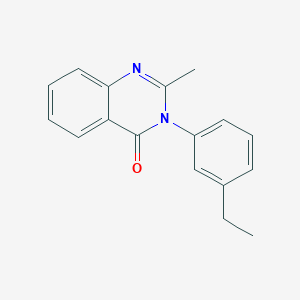
3-Ethylphenyl etaqualone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylphenyl etaqualone is a bioactive chemical.
Scientific Research Applications
Detection and Quantification in Biological Samples
- Detection in Human Hair: A study by Hongkun et al. (2021) developed a sensitive analytical procedure for detecting and quantifying etaqualone in human hair. The method involves treating hair samples with hydrochloric acid and ethyl ether, followed by GC-MS/MS analysis. This technique can be applied in fields like forensic investigation and public health.
Pharmacological Effects and Mechanisms
- ETA and ETB Receptor Antagonists in Diabetic Kidney Disease: Saleh, Pollock, and Pollock (2011) investigated the actions of endothelin A (ETA) and combined ETA and ETB receptor antagonists in diabetic renal injury. Their study here suggests that selective ETA antagonists are more effective for treating diabetic kidney disease due to their anti-inflammatory and antifibrotic effects.
Chemical Synthesis and Applications
- Synthesis of Biologically Important Heterocycles: Kumar et al. (2011) presented a method for synthesizing 3H-quinazolin-4-ones and 4H-3,1-benzoxazin-4-ones, including etaqualone, using a potassium iodide/tert-butyl hydrogen peroxide catalytic system. Their research found here highlights the significance of these compounds in treating insomnia.
Role in Cellular and Molecular Studies
- Endothelin Mediation in Vascular Function: Research by Loomis et al. (2005) explored the role of endothelin in mediating superoxide production and vasoconstriction in the rat aorta. Their study detailed here contributes to the understanding of vascular tone regulation and potential therapeutic targets.
Impact on Cellular Receptors and Functions
- Effects on Bovine Luteal Cell Functions: Girsh et al. (1996) examined the impact of endothelin-1 on bovine luteal cell functions, highlighting its paracrine regulatory role in luteal function. Their study here proposes a new role for endothelin-1 in mediating prostaglandin F2alpha-induced luteal regression.
Therapeutic Applications and Drug Activation
- Activation of Ethionamide: Vannelli, Dykman, and Ortiz de Montellano (2002) discussed the activation of ethionamide, a prodrug used against tuberculosis, in Mycobacterium tuberculosis. Their findings here shed light on the enzymatic mechanisms involved in drug activation.
properties
CAS RN |
1556901-10-0 |
|---|---|
Product Name |
3-Ethylphenyl etaqualone |
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.328 |
IUPAC Name |
4(3H)-Quinazolinone, 3-(3-ethylphenyl)-2-methyl- |
InChI |
InChI=1S/C17H16N2O/c1-3-13-7-6-8-14(11-13)19-12(2)18-16-10-5-4-9-15(16)17(19)20/h4-11H,3H2,1-2H3 |
InChI Key |
LHRHPFGPORLUKK-UHFFFAOYSA-N |
SMILES |
O=C1N(C2=CC=CC(CC)=C2)C(C)=NC3=C1C=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-Ethylphenyl etaqualone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)
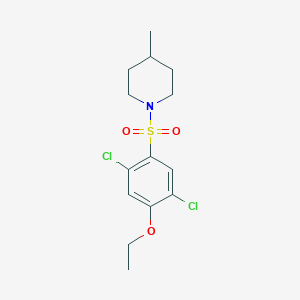
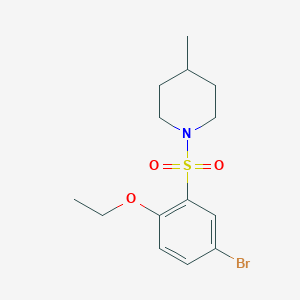
![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
